molecular formula C6H6N4 B13115752 7-Methylimidazo[1,2-b][1,2,4]triazine CAS No. 425378-62-7

7-Methylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B13115752
CAS No.: 425378-62-7
M. Wt: 134.14 g/mol
InChI Key: FEUQDCIVULPSEQ-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines This compound is characterized by a fused ring structure consisting of an imidazole ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-b][1,2,4]triazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Methylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Methylimidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with different biological activities.

    Imidazo[1,2-b]pyridazine: Another related compound with distinct chemical properties.

    Imidazo[1,2-c]triazine: Shares the triazine ring but differs in the position of the nitrogen atoms.

Uniqueness: 7-Methylimidazo[1,2-b][1,2,4]triazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. Its distinct chemical properties make it a valuable compound for various research applications .

Properties

CAS No.

425378-62-7

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

7-methylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C6H6N4/c1-5-4-8-6-7-2-3-9-10(5)6/h2-4H,1H3

InChI Key

FEUQDCIVULPSEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1N=CC=N2

Origin of Product

United States

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